N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZQUUFEQWTGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349887 | |
| Record name | N-(1,3-benzodioxol-5-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5246-86-6 | |
| Record name | N-(1,3-benzodioxol-5-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Benzodioxole and Furan Carboxamide Scaffolds in Medicinal Chemistry
The benzodioxole and furan (B31954) carboxamide moieties are cornerstones in the design and discovery of new therapeutic agents, each contributing unique properties that have been extensively leveraged in medicinal chemistry.
The 1,3-benzodioxole (B145889) scaffold is a prominent feature in a vast array of natural and synthetic compounds exhibiting a wide spectrum of biological activities. spacefrontiers.orgacs.org This heterocyclic system is an integral part of many natural products, such as safrole and piperine. researchgate.net In the realm of medicinal chemistry, benzodioxole derivatives have demonstrated excellent bioavailability and low cytotoxicity, making them attractive candidates for drug development. enamine.net The structural rigidity and potential for specific molecular interactions conferred by the benzodioxole ring have been exploited to develop compounds with anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. acs.orgresearchgate.net
Similarly, the furan carboxamide scaffold is a versatile building block in the synthesis of compounds with significant pharmacological potential. ijabbr.com The furan ring, an electron-rich aromatic heterocycle, can engage in various interactions with biological macromolecules. ijabbr.com The amide linkage provides a site for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. researchgate.net Derivatives of furan carboxamide have been investigated for a broad range of therapeutic applications, including their use as antibacterial, antifungal, antiviral, and anticancer agents. ijabbr.com The adaptability of the furan carboxamide scaffold allows for extensive chemical modifications to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. ijabbr.com
Historical Context and Significance of Analogous Chemical Structures
The historical significance of chemical structures analogous to N-(1,3-benzodioxol-5-yl)furan-2-carboxamide is rooted in the long-standing exploration of natural products and the subsequent development of synthetic medicinal chemistry.
The benzodioxole moiety has a rich history, with compounds like safrole, isolated from sassafras oil, being used for centuries in traditional medicine and as a flavoring agent. researchgate.net In the 20th century, the unique chemical properties of benzodioxole derivatives led to their investigation for various industrial and pharmaceutical applications. researchgate.net A notable example is the use of piperonyl butoxide, a benzodioxole-containing compound, as a pesticide synergist. The ability of the benzodioxole ring to inhibit certain metabolic enzymes has been a key area of research, influencing the design of more stable and effective drugs. researchgate.net
The furan (B31954) ring also has a long history in chemistry, with the first derivative, 2-furoic acid, being described in the 18th century. ijabbr.com The development of furan-based pharmaceuticals gained momentum in the 20th century with the discovery of the antimicrobial properties of nitrofurans. This led to the development of drugs like nitrofurantoin, which is still used to treat urinary tract infections. The versatility of the furan scaffold has led to its incorporation into a wide range of therapeutic agents targeting diverse biological pathways. ijabbr.com
The strategic combination of these two pharmacophores in a single molecule, as seen in this compound, represents a contemporary approach in drug design aimed at creating hybrid molecules with potentially novel or enhanced biological activities. The exploration of analogous structures has yielded promising results in various therapeutic areas. For instance, researchers have synthesized and evaluated numerous benzodioxole and furan carboxamide derivatives with significant biological activities.
Table 1: Biological Activities of Selected Benzodioxole Derivatives
| Compound Name | Biological Activity | Reference |
| N-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl)benzenesulfonamide | Cytotoxicity against MCF7 breast cancer cell line | researchgate.net |
| Fluorinated benzodioxole analogues | Correction of protein folding defects | enamine.net |
| Benzodioxole-phenylpropanamide derivatives | Neuroprotective potential via AMPA receptor modulation | acs.org |
Table 2: Biological Activities of Selected Furan-2-Carboxamide Derivatives
| Compound Name | Biological Activity | Reference |
| N'-(3,4,5-trimethoxybenzoyl)furan-2-carbohydrazide | Antibiofilm activity against P. aeruginosa | nih.gov |
| N-(4-benzamidophenyl)furan-2-carboxamide | Antibiofilm activity against P. aeruginosa | nih.gov |
| Novel furan-2-carboxamide derivatives | Antihyperlipidemic agents | researchgate.net |
Academic Research Landscape of the Chemical Compound
Established Synthetic Routes to The Chemical Compound
The synthesis of this compound is primarily achieved through standard organic chemistry techniques, focusing on the formation of a stable amide bond between its two core heterocyclic components.
Multi-step Organic Synthesis Approaches
The most common and established method for synthesizing this compound is through an amide condensation reaction. This approach involves the coupling of an activated derivative of furan-2-carboxylic acid with 1,3-benzodioxol-5-amine.
The process typically begins with the activation of the carboxylic acid. Furan-2-carboxylic acid is often converted into a more reactive acyl chloride by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. frontiersin.orgmdpi.comresearchgate.net This intermediate, furan-2-carbonyl chloride, is highly electrophilic and readily reacts with the nucleophilic amine group of 1,3-benzodioxol-5-amine. researchgate.net The reaction is usually carried out in an inert solvent, such as dichloromethane (B109758) or toluene, and often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. mdpi.com
General Reaction Scheme:
Activation Step: Furan-2-carboxylic acid + Thionyl Chloride → Furan-2-carbonyl chloride + SO₂ + HCl
Coupling Step: Furan-2-carbonyl chloride + 1,3-Benzodioxol-5-amine → this compound + HCl
Alternative coupling reagents used in amide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with an additive such as hydroxybenzotriazole (B1436442) (HOBt), to facilitate the direct condensation of the carboxylic acid and the amine. researchgate.net
Precursor Identification and Optimization
The successful synthesis of the target compound relies on the availability and purity of its key precursors: 1,3-benzodioxol-5-amine and furan-2-carboxylic acid.
1,3-Benzodioxol-5-amine: This precursor, also known as 3,4-methylenedioxyaniline, is a crucial building block. It is often synthesized from naturally occurring compounds like safrole or piperonal (B3395001) (1,3-benzodioxole-5-carboxaldehyde). unodc.org Piperonal can be converted to the corresponding amine through various reductive amination methods or via an oxime intermediate followed by reduction. Optimization of this precursor's synthesis involves selecting efficient and high-yield reaction pathways from readily available starting materials.
Furan-2-carboxylic Acid: This precursor is typically derived from furfural (B47365), a bulk chemical produced from lignocellulosic biomass. The oxidation of furfural yields furan-2-carboxylic acid. The efficiency of this precursor's production is linked to the optimization of oxidation conditions to maximize yield and purity. nih.gov
Below is a table summarizing the key precursors.
Table 1: Precursors for this compound Synthesis| Precursor Name | Chemical Structure | Common Starting Material |
|---|---|---|
| 1,3-Benzodioxol-5-amine | C₇H₇NO₂ | Piperonal, Safrole unodc.org |
| Furan-2-carboxylic acid | C₅H₄O₃ | Furfural |
Novel Synthetic Pathways and Innovations
While traditional multi-step synthesis is reliable, modern organic chemistry seeks more efficient and sustainable methods. Innovations applicable to the synthesis of this compound include one-pot and flow chemistry processes.
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. syrris.jp In a flow process, solutions of the precursors are pumped through reactors, which can be packed with immobilized reagents or catalysts. syrris.jp This technique allows for precise control over reaction parameters like temperature and residence time, often leading to higher purity and yields. A potential flow synthesis for the target molecule could involve pumping a solution of furan-2-carboxylic acid through a column containing an immobilized chlorinating agent, with the resulting acyl chloride stream then merging with a stream of 1,3-benzodioxol-5-amine to form the product continuously. syrris.jp
Synthetic Strategies for Analogues and Derivatives
The structural scaffold of this compound allows for extensive chemical modification to produce a variety of analogues and derivatives. These modifications typically target the furan ring or the benzodioxole system.
Modification of the Furan Moiety
Derivatization of the furan ring can be achieved either by using a substituted furan-2-carboxylic acid precursor or by post-synthetic modification of the intact molecule.
Use of Substituted Precursors: A diverse library of analogues can be created by replacing furan-2-carboxylic acid with various substituted furan derivatives in the initial amide coupling reaction. nih.gov For example, using 5-bromo-furan-2-carboxylic acid or furan-2,5-dicarboxylic acid would yield analogues with functional groups on the furan ring, allowing for further chemical transformations.
Post-Synthetic Modification: Direct chemical modification of the furan ring after the formation of the core amide structure is also possible, though often more challenging due to the potential for competing reactions with the benzodioxole ring. Electrophilic substitution reactions, such as nitration or halogenation, can introduce substituents onto the furan ring, typically at the 5-position.
Substitution on the Benzodioxole Ring
Analogues can also be generated by introducing substituents onto the benzodioxole portion of the molecule. As with the furan moiety, this is most effectively accomplished by using a pre-functionalized amine precursor.
Synthesis from Substituted Precursors: Starting with a substituted 1,3-benzodioxol-5-amine allows for precise control over the position and nature of the substituent. For instance, (6-bromobenzo[d] mdpi.comunodc.orgdioxol-5-yl)amine can be used as the amine precursor. The bromo-substituent in the resulting amide can then serve as a handle for further derivatization.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. researchgate.net An analogue containing a halogen on the benzodioxole ring, for example, N-(6-bromo-1,3-benzodioxol-5-yl)furan-2-carboxamide, can be reacted with a wide range of boronic acids to introduce new aryl or alkyl groups. researchgate.net This strategy provides a modular and highly versatile route to a large number of derivatives with diverse substitutions on the benzodioxole ring. researchgate.net
The table below outlines a potential synthetic sequence for derivatization using this method.
Table 2: Example Derivatization via Suzuki-Miyaura Coupling| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
|---|---|---|---|---|
| 1. Amide Formation | Furan-2-carbonyl chloride | 6-Bromo-1,3-benzodioxol-5-amine | Base (e.g., Pyridine) | N-(6-bromo-1,3-benzodioxol-5-yl)furan-2-carboxamide |
| 2. Cross-Coupling | N-(6-bromo-1,3-benzodioxol-5-yl)furan-2-carboxamide | Arylboronic acid (Ar-B(OH)₂) | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃) | N-(6-aryl-1,3-benzodioxol-5-yl)furan-2-carboxamide researchgate.net |
Derivatization at the Amide Linkage
The amide linkage (–CO–NH–) is a robust functional group, but it offers opportunities for derivatization, primarily through substitution at the nitrogen atom or by cleavage and reformation with a different amine (transamidation).
N-Alkylation and N-Arylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl or aryl group. This typically requires a strong base to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile. A common method involves the use of sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF), followed by the addition of an electrophile such as an alkyl halide.
Transamidation: This process involves replacing the amine moiety of the parent amide with a new amine. A modern and efficient one-pot, two-step protocol has been developed for the transamidation of related carboxamides. mdpi.com This method avoids harsh conditions that might degrade sensitive functionalities. The process proceeds through the activation of the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This forms an intermediate N-acyl-Boc-carbamate, which is then susceptible to nucleophilic attack by a new primary or secondary amine to yield the derivatized amide. mdpi.com
The versatility of this transamidation procedure has been demonstrated on complex benzofuran-2-carboxamide (B1298429) systems, suggesting its applicability to furan-2-carboxamides. mdpi.com The reaction is notable for its mild conditions and broad substrate scope. mdpi.com
| Technique | Key Reagents | Typical Conditions | Reference Example |
|---|---|---|---|
| N-Alkylation | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | Dry aprotic solvent (e.g., DMF, THF), 0°C to reflux | N-alkylation of sulfonamides and related amides |
| Two-Step Transamidation | Step 1: Boc₂O, DMAP (cat.) Step 2: New Amine (R'₂NH) | Step 1: MeCN, 60°C Step 2: Toluene, 60°C | Transamidation of N-(quinolin-8-yl)benzofuran-2-carboxamides mdpi.com |
Stereoselective Synthesis and Chiral Resolution Techniques
This compound is an achiral molecule. Chirality would be introduced by adding a stereocenter, for instance, through substitution on the furan or benzodioxole rings or by derivatization with a chiral moiety. Should a racemic mixture of a chiral derivative be synthesized, several techniques are available for the separation of its enantiomers.
Resolution via Diastereomeric Derivatives: A classical and widely used method for resolving a racemic mixture is to convert the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral resolving agent. wikipedia.orglibretexts.org Since diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention), they can be separated by conventional techniques like crystallization or chromatography. wikipedia.orgtcichemicals.com
For a chiral carboxylic acid derivative, a chiral amine such as (S)-(-)-α-phenylethylamine could be used as a resolving agent to form diastereomeric amide salts. wikipedia.orgnih.gov After separation, the chiral auxiliary is cleaved to yield the isolated, enantiomerically pure compounds. tcichemicals.com This method is powerful but can be laborious and requires successful separation of the diastereomers. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC): A more direct and analytical method for separating enantiomers is chiral HPLC. tcichemicals.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.comnih.gov This method is highly effective for both analytical quantification of enantiomeric excess and for preparative-scale separation. tcichemicals.com
Various types of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile and widely used for the resolution of a broad range of chiral compounds. mdpi.comnih.gov
| Technique | Principle | Advantages | Common Implementation |
|---|---|---|---|
| Diastereomeric Derivatization | Conversion of enantiomers into separable diastereomers using a chiral resolving agent. libretexts.org | Applicable to large-scale separations; uses standard lab techniques like crystallization. wikipedia.org | Reaction with enantiopure acids or bases (e.g., tartaric acid, camphorsulfonic acid, phenylethylamine). wikipedia.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.com | High separation efficiency; applicable for both analysis and preparation; direct separation without derivatization. tcichemicals.comnih.gov | Use of columns with polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak IA). |
Advanced Spectroscopic Characterization Techniques
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the NMR spectra are predicted to exhibit characteristic signals corresponding to the furan, benzodioxole, and amide components of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the furan ring, the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, and the amide proton. The furan ring protons typically appear as multiplets in the downfield region. The aromatic protons of the benzodioxole moiety are expected to present as a complex splitting pattern, while the methylene protons of the dioxole ring should appear as a singlet. The amide proton (N-H) is anticipated to be a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Distinct signals are expected for the carbonyl carbon of the amide, the carbons of the furan and benzodioxole rings, and the methylene carbon of the dioxole group. The chemical shifts of these carbons are indicative of their hybridization and proximity to electronegative atoms.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Amide | ~10.10 | s | N-H |
| Furan | ~7.60 | dd | H-5' |
| Furan | ~7.20 | dd | H-3' |
| Furan | ~6.60 | dd | H-4' |
| Benzodioxole | ~7.30 | d | H-4 |
| Benzodioxole | ~6.90 | dd | H-6 |
| Benzodioxole | ~6.80 | d | H-7 |
| Benzodioxole | ~6.00 | s | O-CH₂-O |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Amide | ~157.0 | C=O |
| Furan | ~148.0 | C-2' |
| Furan | ~145.0 | C-5' |
| Benzodioxole | ~148.0 | C-3a |
| Benzodioxole | ~144.0 | C-7a |
| Benzodioxole | ~133.0 | C-5 |
| Furan | ~115.0 | C-3' |
| Furan | ~112.0 | C-4' |
| Benzodioxole | ~112.0 | C-6 |
| Benzodioxole | ~108.0 | C-7 |
| Benzodioxole | ~106.0 | C-4 |
| Benzodioxole | ~101.5 | O-CH₂-O |
Note: Predicted values are based on the analysis of structurally similar compounds and may vary from experimental data.
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H and C=C bonds. The amide group will be identifiable by a strong C=O stretching vibration (Amide I band) and an N-H bending vibration (Amide II band).
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Amide C=O | Stretching (Amide I) | 1650-1680 |
| Aromatic C=C | Stretching | 1500-1600 |
| Amide N-H | Bending (Amide II) | 1510-1550 |
| C-O (ether) | Stretching | 1000-1300 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond, leading to fragment ions corresponding to the furan-2-carbonyl and the 1,3-benzodioxol-5-amine moieties.
Predicted Mass Spectrometry Fragmentation:
| m/z | Proposed Fragment |
| 231 | [M]⁺ (Molecular Ion) |
| 135 | [C₇H₅O₂]⁺ (Benzodioxole moiety) |
| 95 | [C₅H₃O₂]⁺ (Furan-2-carbonyl moiety) |
Single Crystal X-ray Diffraction Analysis
While a specific single crystal X-ray structure for this compound is not available in the public domain, analysis of analogous benzodioxole derivatives provides insight into the likely solid-state conformation. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov In the crystalline state, molecules of this type are often stabilized by intermolecular hydrogen bonds involving the amide N-H and C=O groups, forming dimers or extended networks. The planarity of the furan and benzodioxole ring systems is expected, with the five-membered dioxole ring potentially adopting a slight envelope conformation. nih.gov The dihedral angle between the furan and benzodioxole ring systems would be a key feature of the molecular conformation in the solid state.
Conformational Analysis and Molecular Geometry
The conformational preferences of this compound in solution can be investigated using a combination of computational methods and NMR experiments, such as Nuclear Overhauser Effect (NOE) studies. The rotation around the amide C-N bond is typically restricted due to partial double bond character, leading to the possibility of cis and trans isomers, with the trans conformation being generally more stable.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Computations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.
DFT calculations are instrumental in determining the electronic properties of molecules like N-(1,3-benzodioxol-5-yl)furan-2-carboxamide. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a variety of quantum chemical descriptors can be derived. These descriptors help in understanding the molecule's reactivity and kinetic stability. For instance, a smaller HOMO-LUMO energy gap suggests higher reactivity, as less energy is required to excite an electron. tandfonline.com
Studies on related benzodioxole derivatives have utilized DFT with the B3LYP functional and various basis sets to determine their most stable geometries and to calculate their gas-phase enthalpies of formation. acs.orgacs.org For a chalcone (B49325) derivative containing a 1,3-benzodioxole (B145889) moiety, DFT has been used to explore its electronic properties, including wavelength, excitation energies, and oscillator strength. tandfonline.com The analysis of the molecular electrostatic potential (MEP) map for such compounds reveals the distribution of charge, identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. tandfonline.com
Similarly, DFT modeling of a thiazole-based furan-2-carboxamide has provided insights into its molecular and electronic structure. nih.gov For this compound, it can be inferred that the benzodioxole ring and the furan-2-carboxamide moiety will significantly influence the electronic distribution and reactivity of the molecule.
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Relates to the electron-donating ability of a molecule. |
| LUMO Energy (ELUMO) | - | Relates to the electron-accepting ability of a molecule. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic power of a molecule. |
Vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, allows for a detailed assignment of vibrational modes. researchgate.net
For a chalcone derivative containing a 1,3-benzodioxole ring, theoretical wavenumbers have been assigned to respective vibrational modes with the aid of potential energy distribution (PED) analysis. tandfonline.com Studies on furan (B31954) and its derivatives have also employed DFT calculations to yield optimized geometries and calculated fundamental frequencies, which correlate well with experimental IR and Raman spectra. researchgate.net For instance, characteristic furan ring vibrations are typically observed at specific wavenumbers, and these can be confirmed through computational analysis. mdpi.com
In the case of this compound, DFT calculations would be expected to predict the characteristic vibrational modes of the benzodioxole group (e.g., O-CH₂-O stretching and bending), the furan ring (e.g., C-H and C=C stretching), and the amide linkage (e.g., C=O and N-H stretching). Such theoretical predictions are crucial for the structural elucidation of newly synthesized compounds. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme. researchgate.net
Molecular docking simulations can predict the binding mode of this compound with various biological targets. Studies on other benzodioxole derivatives have demonstrated their potential to bind to targets like HER-2 and tubulin, suggesting their potential as anticancer agents. nih.govtandfonline.com For example, docking studies of thiazolyl-pyrazoline derivatives containing a benzodioxole moiety have helped to determine their probable binding model with the HER-2 receptor. nih.gov
Similarly, furan-2-carboxamide derivatives have been investigated for their antibiofilm activity, with molecular docking suggesting LasR as a plausible target. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. cambridgemedchemconsulting.comnih.gov For this compound, docking studies could identify potential biological targets and elucidate the specific amino acid residues involved in the binding, providing a rationale for its observed or potential biological activity.
A critical aspect of molecular docking is the estimation of the binding affinity, which is typically done using scoring functions. nih.gov These functions calculate a score that represents the strength of the ligand-receptor interaction, with more negative scores generally indicating a more favorable binding. rowansci.com
In studies of benzodioxole and furan-2-carboxamide derivatives, docking scores have been used to rank compounds and prioritize them for further experimental testing. nih.govnih.gov For example, the docking scores for thiazole-thiophene scaffolds against breast cancer proteins have been reported in kcal/mol. mdpi.com While these scores provide a valuable estimation, it is important to note that their accuracy can vary, and they are often used for relative comparisons rather than absolute predictions of binding affinity. rowansci.com More rigorous methods, such as free energy perturbation (FEP), can provide more accurate predictions but are computationally more expensive. rowansci.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are used to predict the activity of new compounds and to optimize the structure of existing ones. researchgate.net
QSAR studies have been applied to benzodioxole derivatives to understand the relationship between their molecular structure and their properties, such as corrosion inhibition. researchgate.net In the context of biological activity, QSAR models can be developed to predict, for example, the antioxidant potential of chemical substances. mdpi.com These models are built using a set of known compounds and their measured activities, and they employ various molecular descriptors that quantify different aspects of the chemical structure.
Molecular Dynamics Simulations for Biological Interactions
Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies on the molecular dynamics simulations of this compound for the purpose of investigating its biological interactions. While computational methods are widely used to study the behavior of small molecules and their interactions with biological targets, no published research detailing such simulations for this particular compound could be identified.
Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules over time. These simulations can be used to understand how a ligand, such as this compound, might bind to a protein, the stability of the resulting complex, and the specific molecular interactions that govern this binding. Such studies often generate a wealth of data, including information on conformational changes, binding energies, and the role of individual amino acid residues in the interaction.
Although molecular docking and molecular dynamics simulations have been performed on derivatives containing either the benzodioxole or the furan-2-carboxamide moiety to investigate their potential biological activities, this information is not directly applicable to this compound. The specific combination and arrangement of these functional groups in the target compound will result in unique electronic and steric properties, which in turn dictate its interaction with biological macromolecules. Therefore, without specific simulation data for this compound, a detailed analysis of its biological interactions at the molecular level remains speculative.
Consequently, no data tables or detailed research findings regarding the molecular dynamics simulations of this compound can be presented. Further research in this area would be necessary to elucidate the dynamic interactions of this compound with potential biological targets.
Biological Activity Profiling of N 1,3 Benzodioxol 5 Yl Furan 2 Carboxamide Preclinical Research Focus
In Vitro Assays for Biological Potency
In vitro assays are fundamental in preclinical research for determining the biological potency of a compound at a cellular and molecular level. Based on the activities of related compounds, N-(1,3-benzodioxol-5-yl)furan-2-carboxamide is predicted to exhibit a range of effects in various cell-based, enzyme inhibition, and receptor binding assays.
Cell-Based Assays for Cellular Response and Viability (non-human cell lines)
Derivatives of both furan-2-carboxamide and benzodioxole have demonstrated significant activity in a variety of cell-based assays, suggesting that this compound may also be active.
Antimicrobial and Antifungal Activity: Furan-2-carboxamide derivatives have been shown to possess antibacterial and antifungal properties. For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibition against various bacterial and fungal strains. mdpi.com One derivative, in particular, showed considerable activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.net Similarly, N-substituted derivatives of N-(1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide exhibited moderate activity against P. aeruginosa. researchgate.netresearchgate.net This suggests that this compound could be a candidate for antimicrobial screening.
Antiproliferative Activity: The 1,3-benzodioxole (B145889) moiety is a key feature in compounds with demonstrated anti-tumor properties. chemicalbook.com Derivatives have been shown to inhibit the proliferation of various cancer cell lines, including leukemia, cervical carcinoma (HeLa), and breast cancer cells, by inducing oxidative stress and promoting apoptosis. chemicalbook.commdpi.com Furthermore, some carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their anti-cancer potential against human cancer cell lines such as HepG2, Huh-7, and MCF-7. mdpi.com
Antibiofilm Activity: A collection of furan-2-carboxamides has been reported to have antibiofilm activity against Pseudomonas aeruginosa. nih.govnih.gov These compounds were found to reduce virulence factors like pyocyanin (B1662382) and proteases, indicating a potential to interfere with bacterial quorum sensing. nih.govnih.gov
Table 1: Representative In Vitro Activities of Furan-2-Carboxamide and Benzodioxole Derivatives
| Compound Class | Assay Type | Target/Cell Line | Observed Effect |
| Furan-2-carboxamide derivatives | Antibacterial | E. coli, S. aureus, B. cereus | Significant inhibition |
| Furan-2-carboxamide derivatives | Antifungal | Various fungal strains | Significant activity |
| Furan-2-carboxamide derivatives | Antiproliferative | HepG2, Huh-7, MCF-7 | Dose-dependent cytotoxicity |
| Furan-2-carboxamide derivatives | Antibiofilm | P. aeruginosa | Inhibition of biofilm formation |
| Benzodioxole derivatives | Antiproliferative | Leukemia, HeLa, 4T1 | Enhanced anti-proliferative properties |
| Benzodioxole derivatives | Antibacterial | P. aeruginosa | Moderate activity |
Enzyme Inhibition Studies
The structural components of this compound suggest potential activity in enzyme inhibition assays.
Cyclooxygenase (COX) Inhibition: Novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Some of these compounds showed potent activity against both COX-1 and COX-2, indicating potential anti-inflammatory applications. nih.gov
Other Potential Enzyme Targets: The furan (B31954) ring is a versatile scaffold that can interact with a variety of biological targets, including enzymes. ijabbr.com Given the wide range of biological activities reported for furan derivatives, it is plausible that this compound could inhibit other enzymes involved in various disease pathways.
Receptor Binding and Modulation Assays
The furan scaffold is known to have a strong affinity for a range of receptors. ijabbr.com This suggests that this compound could potentially interact with various receptors, although specific targets are not well-defined without direct experimental evidence. The electron-rich nature of the furan ring allows for various electrical interactions with biomolecules, which could facilitate binding to receptors and modulate their function. ijabbr.com
In Vivo Efficacy Studies in Preclinical Animal Models
While no in vivo data for this compound is currently available, studies on related compounds provide insights into its potential efficacy in animal models.
Evaluation of Specific Biological Effects (e.g., antifungal, antibacterial, antiproliferative in animal models)
Based on the in vitro data, in vivo studies in animal models would be a logical next step to evaluate the potential therapeutic effects of this compound.
Antihyperlipidemic and Antidiabetic Effects: Some novel N-(benzoylphenyl)-2-furamide derivatives have been evaluated for their lipid-lowering activity in rat models. researchgate.net Additionally, certain furan-2-carboxylic acid derivatives have shown promise in ameliorating hyperglycemia in in vivo chronic experiments, suggesting potential for the treatment of type 2 diabetes mellitus. nih.gov
Anti-tumor Effects: 1,3-Benzodioxole derivatives conjugated with arsenicals have demonstrated the ability to reverse abnormal blood counts in tumor-bearing mice while effectively eliminating tumors. chemicalbook.com
Model Systems for Investigating Biological Responses
A variety of well-established preclinical animal models could be utilized to investigate the biological responses to this compound.
Models for Infectious Diseases: Standard murine models of bacterial and fungal infections could be used to assess the in vivo efficacy of the compound as an antimicrobial or antifungal agent.
Oncology Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, would be appropriate for evaluating the antiproliferative activity of the compound in vivo.
Metabolic Disease Models: Animal models of hyperlipidemia and diabetes, such as rats fed a high-fat diet or genetically diabetic mice, would be suitable for investigating the potential metabolic effects of the compound. researchgate.netnih.gov
Table 2: Potential In Vivo Models for Efficacy Studies
| Potential Biological Effect | Preclinical Animal Model |
| Antibacterial/Antifungal | Murine infection models |
| Antiproliferative | Xenograft mouse models |
| Antihyperlipidemic | High-fat diet-induced hyperlipidemic rat models |
| Antidiabetic | Genetically diabetic mouse models |
Comparative Biological Activity with Reference Compounds and Analogues
Preclinical research data specifically detailing the biological activity of this compound is not extensively available in the public domain. However, the therapeutic potential of this compound can be inferred by examining the bioactivities of structurally related molecules containing the benzodioxole and furan-2-carboxamide moieties. These scaffolds are present in numerous compounds that have been evaluated for a range of pharmacological effects.
The 1,3-benzodioxole ring is a key structural feature in many biologically active compounds. Derivatives of 1,3-benzodioxole have been investigated for various therapeutic applications, including as potential anticancer, anti-tuberculosis, antimicrobial, anti-epileptic, and analgesic agents. nih.gov For instance, certain novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain pathways. nih.gov Additionally, some benzodioxole carboxamide derivatives have demonstrated potential anticancer activity against various cancer cell lines. najah.edu
Similarly, the furan-2-carboxamide scaffold is a component of many compounds with diverse biological activities. A diversity-oriented synthesis approach has been used to create a collection of furan-2-carboxamides that were evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. nih.gov In these studies, certain carbohydrazide (B1668358) and triazole derivatives of furan-2-carboxamide showed significant antibiofilm activity and were found to reduce the production of virulence factors regulated by quorum sensing. nih.govresearchgate.net This suggests that the furan-2-carboxamide moiety can serve as a core for the development of anti-infective agents. researchgate.net
Given the known biological activities of both the 1,3-benzodioxole and furan-2-carboxamide scaffolds, it is plausible that this compound could exhibit a unique pharmacological profile. However, without direct preclinical studies, any potential therapeutic effects remain speculative. Further investigation is required to synthesize and evaluate this specific compound to determine its biological activity in comparison to known reference compounds and its structural analogues.
Due to the lack of specific preclinical data for this compound, a data table comparing its biological activity to reference compounds cannot be provided at this time.
Mechanistic Studies of Biological Actions
Investigations into Molecular Interactions
No investigations into the molecular interactions of N-(1,3-benzodioxol-5-yl)furan-2-carboxamide with any biological molecules have been reported.
Biochemical Assays for Mechanism of Action Determination
There are no published biochemical assays that have been utilized to determine the mechanism of action for this compound.
Further research is required to explore the potential biological activities and mechanistic underpinnings of this compound.
Structure Activity Relationship Sar Studies of N 1,3 Benzodioxol 5 Yl Furan 2 Carboxamide Derivatives
Systematic Analysis of Structural Modifications and Their Impact on Biological Activity
Influence of Substituents on Potency and Selectivity
No published studies were identified that systematically introduced substituents onto the furan (B31954) or benzodioxole rings of N-(1,3-benzodioxol-5-yl)furan-2-carboxamide and evaluated the resulting changes in biological potency and selectivity.
Pharmacophore Elucidation and Optimization
There is no available research detailing the elucidation of the pharmacophore for this compound. Pharmacophore modeling typically requires a set of active analogue with corresponding biological data, which is not present in the current body of literature.
Conformational Requirements for Biological Activity
No studies on the conformational analysis of this compound and its derivatives were found. Understanding the low-energy conformations and their relationship to biological activity would necessitate dedicated computational and experimental (e.g., X-ray crystallography, NMR) investigations.
Design Principles for Enhanced Biological Properties
Without foundational SAR data, it is not possible to delineate design principles for enhancing the biological properties of this specific compound. Such principles are derived from understanding the effects of structural modifications on activity, which is currently lacking.
Preclinical Pharmacokinetics and Metabolism of this compound: A Predictive Overview
Disclaimer: No direct preclinical pharmacokinetic or metabolic studies have been published for the specific compound this compound. The following information is a predictive analysis based on the known metabolism of its core chemical moieties: the furan ring and the 1,3-benzodioxole (B145889) group.
Preclinical Pharmacokinetics and Metabolism Research
The preclinical pharmacokinetic profile of N-(1,3-benzodioxol-5-yl)furan-2-carboxamide is yet to be determined. However, predictions can be made by examining the metabolic pathways of furan-containing compounds and 1,3-benzodioxole (B145889) derivatives. The metabolism of this compound is likely to be complex, involving interactions with various drug-metabolizing enzymes.
In the absence of specific data for this compound, it is hypothesized that its metabolic stability would be influenced by the biotransformation of both the furan (B31954) and the 1,3-benzodioxole rings.
Furan Moiety Biotransformation:
Compounds containing a furan ring are known to undergo metabolic activation by cytochrome P450 enzymes. nih.gov This process can lead to the formation of reactive metabolites. A primary pathway involves the oxidation of the furan ring to form an electrophilic intermediate, which can be either an epoxide or a cis-enedione. nih.gov For furan itself, this oxidation, primarily catalyzed by CYP2E1, results in the formation of cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde. nih.govnih.gov This reactive intermediate is known to covalently bind to cellular macromolecules like proteins and DNA. nih.gov
1,3-Benzodioxole Moiety Biotransformation:
The 1,3-benzodioxole (or methylenedioxyphenyl) group is also a substrate for cytochrome P450 enzymes. nih.govingentaconnect.com Metabolism of this moiety often involves the formation of a carbene intermediate, which can then form a metabolic-inhibitory complex with the heme iron of the CYP enzyme. ingentaconnect.com This can lead to mechanism-based inhibition of CYPs, a phenomenon where the enzyme is irreversibly inactivated by a metabolite it generates. researchgate.net
Hypothesized Biotransformation of this compound:
Based on the known metabolism of its constituent parts, the biotransformation of this compound in liver microsomes or S9 fractions could proceed through several pathways:
Furan Ring Oxidation: The furan ring is a likely site for initial metabolic attack, potentially leading to the formation of a reactive γ-keto-enal intermediate.
Benzodioxole Ring Cleavage: The methylenedioxy bridge of the benzodioxole ring could be cleaved to form a catechol metabolite. ingentaconnect.com
Hydroxylation: Aromatic hydroxylation could occur on the benzene (B151609) ring of the benzodioxole moiety.
Amide Hydrolysis: The amide linkage could be hydrolyzed, cleaving the molecule into 1,3-benzodioxol-5-amine and furan-2-carboxylic acid.
These potential metabolic pathways are summarized in the table below.
| Hypothesized Metabolic Pathway | Potential Metabolite | Enzymes Involved (Predicted) |
| Furan Ring Oxidation | γ-keto-enal derivative | Cytochrome P450 (e.g., CYP2E1, CYP3A4) |
| Benzodioxole Ring Cleavage | Catechol derivative | Cytochrome P450 |
| Aromatic Hydroxylation | Hydroxylated benzodioxole derivative | Cytochrome P450 |
| Amide Hydrolysis | 1,3-benzodioxol-5-amine and furan-2-carboxylic acid | Amidases |
The metabolism of this compound is predicted to be heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes.
Furan Moiety and CYP Interactions:
The oxidation of furan rings is well-documented to be mediated by CYP enzymes. nih.gov Specifically, CYP2E1 is a primary enzyme responsible for the oxidation of furan to its reactive metabolite, BDA. nih.govnih.gov Other isoforms, such as CYP2J2, CYP2B6, CYP2D6, and CYP3A4, may also contribute, particularly at higher substrate concentrations. nih.gov
1,3-Benzodioxole Moiety and CYP Interactions:
Methylenedioxyphenyl compounds are known for their significant interactions with CYP enzymes, acting as both substrates and inhibitors. nih.govresearchgate.net They can cause mechanism-based inactivation of several CYP isoforms, including CYP1A1, CYP2C9, CYP2D6, and CYP3A4. nih.gov This inhibitory action is a key consideration in the drug development process, as it can lead to significant drug-drug interactions. nih.govingentaconnect.com
Predicted CYP Interactions for this compound:
Given the presence of both the furan and benzodioxole moieties, this compound is expected to be a substrate for multiple CYP isoforms. Furthermore, the benzodioxole group raises the potential for this compound to be a mechanism-based inhibitor of certain CYPs. The specific isoforms involved would require experimental confirmation.
| CYP Isoform | Predicted Role in Metabolism | Potential for Inhibition |
| CYP2E1 | Oxidation of the furan ring | Unlikely to be a primary target for inhibition |
| CYP3A4 | Oxidation of the furan ring and potential hydroxylation | Potential for mechanism-based inhibition |
| CYP2D6 | Potential involvement in furan ring oxidation | Potential for mechanism-based inhibition |
| CYP2C9 | Potential for hydroxylation | Potential for mechanism-based inhibition |
| CYP1A1/1A2 | Potential for hydroxylation | Potential for mechanism-based inhibition |
No in vivo preclinical ADE data are available for this compound. The following is a general prediction based on the physicochemical properties that can be inferred from its structure.
Absorption:
The absorption of a compound is influenced by factors such as its lipophilicity and solubility. msdvetmanual.com Furan and benzodioxole derivatives can exhibit a range of these properties. Generally, moderately lipophilic compounds are well-absorbed after oral administration. The presence of both aromatic and heterocyclic rings suggests that this compound is likely to be lipophilic and thus have good potential for oral absorption.
Distribution:
Following absorption, the compound would be distributed throughout the body via the systemic circulation. msdvetmanual.com Lipophilic compounds tend to have a larger volume of distribution and may accumulate in tissues, particularly those with high fat content. msdvetmanual.com The distribution to and accumulation in specific organs would need to be determined through in vivo studies.
Excretion:
The primary routes of excretion for metabolites are through urine and feces (via biliary excretion). msdvetmanual.com The metabolites of this compound, being more polar than the parent compound, would be expected to be eliminated primarily by the kidneys in the urine. Some excretion of the parent compound or its metabolites may also occur via the bile into the feces.
The following table provides a hypothetical summary of the ADE properties of this compound.
| Pharmacokinetic Parameter | Predicted Property | Rationale |
| Absorption | Good oral bioavailability | Predicted lipophilicity based on structure |
| Distribution | Wide distribution to tissues | Predicted lipophilicity |
| Metabolism | Extensive hepatic metabolism | Presence of furan and benzodioxole moieties, both known to be metabolized by CYPs |
| Excretion | Primarily renal (urine) as metabolites | Metabolites are generally more polar and water-soluble |
Future Research Directions and Therapeutic Potential
Exploration of Novel Biological Activities
The furan-2-carboxamide scaffold is a well-established pharmacophore present in a variety of biologically active compounds, suggesting a broad spectrum of potential therapeutic applications for N-(1,3-benzodioxol-5-yl)furan-2-carboxamide. Future research should systematically explore these possibilities.
Antimicrobial and Antibiofilm Activity: Furan-2-carboxamide derivatives have demonstrated significant activity against various pathogens. For example, a diversity-oriented collection of these compounds showed antibiofilm activity against Pseudomonas aeruginosa. nih.gov Some derivatives were found to reduce virulence factors such as pyocyanin (B1662382) and proteases, indicating they may act as anti-quorum sensing agents by targeting the LasR receptor. nih.gov Given the urgent need for new antimicrobial agents, screening this compound against a panel of clinically relevant bacteria and fungi, including those known for biofilm formation, is a high-priority research avenue.
Anticancer Potential: The furan-2-carboxamide core is also found in compounds with anticancer properties. Studies on carbamothioyl-furan-2-carboxamide derivatives have shown significant activity against human cancer cell lines, including HepG2, Huh-7, and MCF-7. mdpi.comnih.gov Similarly, the benzodioxole moiety is a key component of compounds designed as kinase inhibitors, such as the dual-specific c-Src/Abl kinase inhibitor AZD0530, which has shown potent tumor growth inhibition. nih.gov Therefore, evaluating the cytotoxic and antiproliferative effects of this compound against a range of cancer cell lines is a logical and promising step.
Enzyme Inhibition: The structural features of this compound suggest it could be an effective enzyme inhibitor. Recent studies on furan (B31954)/thiophene-2-carboxamide derivatives have demonstrated inhibitory activity against enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). consensus.app Investigating the inhibitory potential of this compound against these and other therapeutically relevant enzymes, such as kinases and histone deacetylases (HDACs), could uncover novel therapeutic applications. mdpi.com
Anti-inflammatory Activity: The benzodioxole ring is present in molecules that modulate inflammatory pathways. For instance, NDT 9513727, which contains a bis(1,3-benzodioxol-5-ylmethyl) group, is a potent inverse agonist of the C5a receptor, a key player in the inflammatory response. nih.gov This suggests that this compound could be investigated for its potential to modulate inflammatory processes, making it a candidate for treating inflammatory diseases.
| Potential Biological Activity | Rationale based on Structural Moieties | Key Research Targets |
| Antimicrobial & Antibiofilm | Furan-2-carboxamides show activity against P. aeruginosa and virulence factors. nih.govresearchgate.net | Clinically relevant bacteria and fungi, biofilm formation assays, quorum sensing pathways. |
| Anticancer | Carbamothioyl-furan-2-carboxamides are active against various cancer cell lines. mdpi.comnih.gov Benzodioxoles are found in kinase inhibitors. nih.gov | Panel of human cancer cell lines (e.g., lung, breast, liver), kinase inhibition assays. |
| Enzyme Inhibition | Furan/thiophene-carboxamides inhibit urease and cholinesterases. consensus.app Benzodioxole-containing compounds can inhibit HDACs. mdpi.com | Urease, AChE, BChE, kinases, HDACs. |
| Anti-inflammatory | Benzodioxole moiety is found in a C5a receptor inverse agonist. nih.gov | Inflammatory pathway modulation, C5a receptor binding assays. |
Advanced Chemical Synthesis Strategies
To facilitate the exploration of its biological activities and the development of analogues, efficient and versatile synthetic routes are essential. While classical amide bond formation is straightforward, advanced strategies can offer significant improvements in yield, purity, and the ability to generate diverse derivatives.
Future research in this area should focus on:
One-Pot Synthesis: Developing one-pot strategies can significantly streamline the synthesis process. For example, a one-pot method has been successfully used to create a series of carbamothioyl-furan-2-carboxamide derivatives in moderate to excellent yields. mdpi.com Applying a similar approach to this compound could enhance efficiency.
Directed C–H Arylation and Transamidation: These modern synthetic techniques offer a modular approach to creating complex molecules. A combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry has been used to prepare a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com Adapting such methods would allow for the late-stage functionalization of the furan or benzodioxole rings, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Catalytic Methods: The use of novel catalysts could improve the synthesis of the core structures. For instance, copper(I) iodide has been used for the iodocyclization of cyclopropylideneallenyl ketones to produce highly substituted furan derivatives, while palladium iodide has been employed for the oxidative carbonylation of 3-yne-1,2-diol derivatives to form furan-3-carboxylic esters. dntb.gov.ua Exploring similar catalytic systems for the synthesis of the furan-2-carboxamide precursor could prove beneficial.
Integration of Omics Technologies in Mechanistic Research
To fully understand the therapeutic potential and mechanism of action of this compound, the integration of "omics" technologies (genomics, proteomics, transcriptomics, metabolomics) will be crucial. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound in biological systems.
Target Identification and Validation: If the compound shows promising activity in phenotypic screens (e.g., anticancer or antimicrobial assays), proteomics approaches like thermal proteome profiling (TPP) or chemical proteomics could be used to identify its direct molecular targets.
Mechanism of Action Studies: Transcriptomic analysis (e.g., RNA-seq) can reveal the global changes in gene expression following treatment with the compound, offering insights into the pathways and cellular processes it perturbs. For example, if the compound has antibiofilm activity, RNA-seq could identify its impact on genes involved in quorum sensing, adhesion, and matrix production in bacteria.
Biomarker Discovery: Metabolomics can be used to identify biomarkers of response or toxicity. By analyzing the changes in the cellular metabolome upon treatment, researchers can better understand the compound's physiological effects and potentially identify patient populations who would benefit most from a future therapeutic.
Potential Applications as Chemical Probes or Research Tools
Beyond its direct therapeutic potential, this compound and its derivatives could be developed into valuable chemical probes and research tools.
Probes for Studying Biological Processes: By incorporating reporter tags (e.g., fluorescent dyes, biotin, or clickable handles like alkynes), derivatives of the parent compound could be used to visualize and isolate their molecular targets within cells. If the compound is found to be a potent and selective inhibitor of a particular enzyme, a tagged version could serve as a probe to study the enzyme's function in its native cellular environment.
Tools for Photochemistry Studies: Furan carboxamides have been used as model compounds to investigate structure-reactivity relationships in photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter. nih.gov The specific photophysical properties of this compound could be characterized to determine its suitability as a tool for studying similar photochemical processes.
Scaffolds for Fragment-Based Drug Discovery: The core structure of this compound could serve as a starting point or a fragment in fragment-based drug discovery (FBDD) campaigns. Its relatively simple structure and potential for derivatization at multiple points make it an attractive scaffold for building more complex and potent molecules targeting specific proteins.
Q & A
Q. What synthetic methodologies are commonly employed for N-(1,3-benzodioxol-5-yl)furan-2-carboxamide?
The synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and functionalized 1,3-benzodioxole amines. For example:
- Stepwise approach : Reacting furan-2-carbonyl chloride with 5-amino-1,3-benzodioxole under Schotten-Baumann conditions (e.g., aqueous NaOH and dichloromethane) to form the carboxamide bond .
- Microwave-assisted synthesis : Accelerating reaction times using controlled heating, which improves yield and reduces side products .
- Catalytic methods : Employing coupling agents like EDCl/HOBt or DMAP in DMF to activate the carboxylic acid group for nucleophilic attack by the amine .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- FT-IR and FT-Raman : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, benzodioxole C-O-C asymmetric stretch at ~1250 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., benzodioxole aromatic protons at δ 6.7–6.9 ppm; furan protons at δ 7.3–7.5 ppm). ¹³C NMR confirms carbonyl carbons (~160–165 ppm) .
- X-ray crystallography : Resolves 3D conformation. For example, SHELX software refines crystal structures, revealing dihedral angles between benzodioxole and furan rings (e.g., 84.65° in related analogs) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Low solubility : Use mixed solvents (e.g., hexane/chloroform) for slow evaporation to promote crystal growth .
- Polymorphism : Screen multiple solvent systems (e.g., DMSO, ethanol) and temperatures to isolate stable polymorphs.
- Data quality : Optimize data collection with high-resolution detectors (e.g., CCD diffractometers) and SADABS for absorption correction .
Advanced Research Questions
Q. How can computational methods predict biological activity and binding mechanisms?
- Molecular docking (AutoDock4) : Simulate ligand-receptor interactions (e.g., VEGFR-2 inhibition). Flexible side-chain docking accounts for receptor conformational changes, with scoring functions (e.g., binding energy < -8 kcal/mol indicating strong affinity) .
- DFT calculations : Compute HOMO-LUMO gaps to assess electronic properties (e.g., ΔE ~4.5 eV correlates with charge-transfer interactions in biological systems) .
Q. How are contradictions between spectroscopic and crystallographic data resolved?
- Case example : Discrepancies in amide bond geometry (planar vs. non-planar) may arise from solution vs. solid-state conformations. Use:
Q. What strategies optimize reaction conditions to improve yield and purity?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, refluxing in isopropyl alcohol for 24 hours increased cyclization yields by 30% in related benzodioxole analogs .
- Chromatographic purification : Use reverse-phase HPLC with acetonitrile/water gradients to isolate the target compound from byproducts (e.g., unreacted starting materials) .
Q. How is in vitro cytotoxicity assessed, and how are IC₅₀ values interpreted?
- Assay design :
- MCF7 breast cancer cells : Treat with compound dilutions (1–100 µM) for 48 hours.
- MTT assay : Measure mitochondrial activity via formazan absorbance (570 nm).
- Dose-response curves : Fit data to sigmoidal models (e.g., GraphPad Prism) to calculate IC₅₀ (e.g., 32 µM for a benzodioxole sulfonamide analog) .
- Mechanistic follow-up : Perform flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to confirm cell death pathways.
Q. How do substituents on the benzodioxole or furan rings alter bioactivity?
- Electron-withdrawing groups (e.g., Br) : Enhance electrophilicity, improving kinase inhibition (e.g., VEGFR-2 IC₅₀ reduced by 40% with 5-bromo substitution) .
- Hydrophobic moieties (e.g., methyl) : Increase membrane permeability (logP >3.5), enhancing cytotoxicity in cell-based assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
